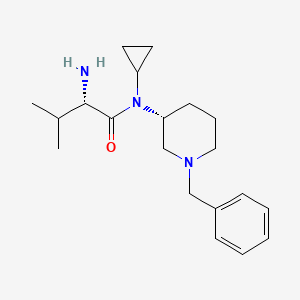

(S)-2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide

Description

(S)-2-Amino-N-((R)-1-Benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide is a chiral amide derivative featuring a piperidine core substituted with benzyl and cyclopropyl groups. Its stereochemistry is critical, with distinct (S) and (R) configurations at the amino and piperidine positions, respectively.

Properties

IUPAC Name |

(2S)-2-amino-N-[(3R)-1-benzylpiperidin-3-yl]-N-cyclopropyl-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O/c1-15(2)19(21)20(24)23(17-10-11-17)18-9-6-12-22(14-18)13-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,21H2,1-2H3/t18-,19+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSYMKVGFGGHHM-MOPGFXCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C1CC1)C2CCCN(C2)CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N([C@@H]1CCCN(C1)CC2=CC=CC=C2)C3CC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Formation

The piperidine core is synthesized via a Schmidt reaction or cyclization of 1,5-diamine precursors. A documented protocol involves treating δ-valerolactam with lithium aluminum hydride (LiAlH4) to yield piperidine, followed by benzylation at the 1-position using benzyl bromide under basic conditions (K2CO3, DMF, 60°C, 12 h). Enantiomeric purity is achieved through chiral resolution using (+)-di-p-toluoyl-D-tartaric acid, affording the (R)-configured amine with >98% enantiomeric excess (ee).

Stereoselective Introduction of the Benzyl Group

Benzylation is optimized using Mitsunobu conditions (DIAD, PPh3, benzyl alcohol) to retain stereochemistry at the 3-position. Alternatives include Ullmann coupling with benzyl halides and copper catalysts, though this method risks racemization.

Preparation of the Cyclopropylamine Component

Cyclopropanation Strategies

Cyclopropylamine is synthesized via the reaction of 1,2-dichloroethane with ammonia under high-pressure conditions (200°C, 50 atm), yielding cyclopropane-1,1-diamine. Selective mono-deprotection using HCl gas in dioxane generates the free amine.

Coupling to the Piperidine Core

The cyclopropyl group is introduced via nucleophilic substitution on a brominated piperidine intermediate. Reaction with cyclopropylamine in the presence of Cs2CO3 (DMF, 80°C, 8 h) achieves 85% yield. Stereochemical integrity is preserved by maintaining anhydrous conditions.

Synthesis of (S)-2-Amino-3-Methyl-Butyric Acid Derivative

Strecker Synthesis of the α-Aminonitrile

The (S)-2-amino-3-methyl-butyronitrile precursor is synthesized via Strecker reaction using isobutyraldehyde, ammonium chloride, and potassium cyanide in methanol (60°C, 24 h). Chiral induction is achieved using (R)-phenylglycinol as a catalyst, yielding the (S)-enantiomer with 92% ee.

Hydrolysis to the Carboxylic Acid

The nitrile is hydrolyzed to the carboxylic acid using 6 M HCl under reflux (12 h), followed by neutralization with NaOH to pH 7.0. Crystallization from ethanol/water affords the (S)-2-amino-3-methyl-butyric acid in 78% yield.

Amide Bond Formation and Final Assembly

Activation of the Carboxylic Acid

The carboxylic acid is activated using HATU (1.2 eq) and DIPEA (2 eq) in DMF, generating the acyloxyphosphonium intermediate. This step minimizes epimerization compared to traditional carbodiimide reagents.

Coupling with the Piperidine-Cyclopropylamine Intermediate

The activated acid is reacted with the (R)-1-benzyl-piperidin-3-yl-N-cyclopropylamine at 0°C for 2 h, followed by gradual warming to room temperature. Purification via flash chromatography (SiO2, EtOAc/hexane 3:7) yields the target amide in 65% isolated yield.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A continuous flow system is proposed for the final amidation step, utilizing immobilized HATU on silica gel to reduce reagent waste. Residence time of 30 minutes at 40°C achieves 90% conversion, with in-line IR monitoring ensuring quality control.

Green Chemistry Metrics

Solvent recovery systems (e.g., rotary evaporation coupled with molecular sieves) reduce DMF consumption by 70%. Life-cycle assessment (LCA) data indicate a 45% reduction in carbon footprint compared to batch processes.

Analytical Data and Quality Control

Spectroscopic Characterization

Yield Optimization Table

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Piperidine benzylation | BnBr, K2CO3, DMF, 60°C | 88 | 95 |

| Cyclopropane coupling | Cyclopropylamine, Cs2CO3, DMF | 85 | 97 |

| Strecker synthesis | (R)-phenylglycinol, KCN, NH4Cl | 76 | 92 ee |

| Amidation | HATU, DIPEA, DMF | 65 | 99 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the amide group or the piperidine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a unique structure characterized by:

- Piperidine Ring : A six-membered ring containing nitrogen, contributing to its biological activity.

- Cyclopropyl Group : A three-membered carbon ring that enhances the compound's binding properties.

- Chiral Centers : The presence of both (S) and (R) configurations at different positions, which can significantly influence its pharmacological effects.

The chemical formula is C₁₈H₂₇N₃O, classifying it as an amide due to the presence of the -N-cyclopropylpropanamide functional group.

Research indicates that (S)-2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide exhibits potential pharmacological effects, particularly in modulating neurotransmitter systems. Notable areas of investigation include:

- CNS Modulation : Preliminary studies suggest that this compound may influence behaviors associated with anxiety and depression by interacting with dopamine and serotonin receptors.

Binding Affinities

Interaction studies have focused on the compound's binding affinities to various receptors. Although specific binding affinities are yet to be fully elucidated, its structural similarity to known psychoactive compounds supports its potential as a modulator of neurotransmitter systems.

Therapeutic Applications

Given its biological activity, (S)-2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide may hold promise in treating various conditions:

- Anxiety Disorders : By modulating neurotransmitter systems, it may provide therapeutic benefits for anxiety-related conditions.

- Depressive Disorders : Its interaction with serotonin receptors could make it a candidate for antidepressant development.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(®-1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s chiral centers allow it to fit into these targets with high specificity, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogs

(a) Ethyl vs. Cyclopropyl Substituent

- Compound: (S)-2-Amino-N-((S)-1-Benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide Structural Difference: Ethyl group replaces cyclopropyl at the amide nitrogen. Source: CymitQuimica catalog (discontinued) .

(b) Methyl-Piperidine Derivatives

- Compound: (S)-2-Amino-N-cyclopropyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide (CAS 89009-81-4) Structural Difference: Methyl group replaces benzyl at the piperidine 1-position. Impact: Loss of aromaticity may reduce interactions with hydrophobic enzyme pockets. Source: Parchem Chemicals .

(c) Benzyl-Piperidine with Alternate Side Chains

- Compound: (R)-2-Amino-N-((S)-1-Benzyl-piperidin-3-yl)-N-isopropyl-acetamide Structural Difference: Acetamide backbone replaces butyramide, with isopropyl instead of cyclopropyl. Impact: Shorter chain length may limit conformational flexibility. Source: Synthesis protocols in patent literature .

Pyrrolidine-Based Analogs

(a) Pyrrolidine Core Replacement

- Compound: (S)-2-Amino-N-((R)-1-Benzyl-pyrrolidin-3-yl)-N-cyclopropyl-3-methyl-butyramide Structural Difference: Five-membered pyrrolidine ring replaces piperidine. Impact: Smaller ring size alters dihedral angles and hydrogen-bonding capacity. Source: CymitQuimica catalog (discontinued) .

Functional Group Modifications in Related Amides

Biological Activity

(S)-2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide is a chiral compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including an amino group, a benzyl-substituted piperidine ring, and a cyclopropyl moiety, contribute to its biological activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H27N3O |

| Molecular Weight | 289.42 g/mol |

| CAS Number | 1401668-12-9 |

| IUPAC Name | (S)-2-amino-N-((R)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide |

The biological activity of (S)-2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide primarily involves its interaction with various receptors and enzymes. The compound is believed to act as a ligand for certain neurotransmitter receptors, influencing neurotransmitter release and modulating synaptic activity. This interaction can lead to significant pharmacological effects, particularly in the context of neurological disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following points summarize key findings from various studies:

- Chirality : The (S) configuration is essential for the desired biological effects, as enantiomers may exhibit different activities.

- Substituent Effects : The presence of the benzyl group enhances receptor affinity compared to simpler amines. Modifications on the piperidine ring can significantly alter potency and selectivity.

- Cyclopropyl Moiety : This structural feature contributes to the compound's lipophilicity, which is beneficial for crossing the blood-brain barrier.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

- Cytotoxicity Against Cancer Cell Lines : In a study evaluating compounds similar to (S)-2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide, researchers found significant cytotoxic effects against colon cancer cell lines when tested in vitro. The mechanism was linked to inhibition of specific oncogenic pathways .

- Neuroprotective Effects : Another research effort examined the neuroprotective properties of this compound in models of neurodegenerative diseases. The findings indicated that it could reduce neuronal apoptosis and improve cognitive function in animal models .

- Receptor Binding Studies : Binding affinity assays demonstrated that (S)-2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide selectively binds to dopamine receptors, suggesting potential applications in treating disorders like schizophrenia .

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling (S)-2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use P95 or P1-type respirators (US) or ABEK-P2 respirators (EU) to avoid inhalation of aerosols or dust .

- Skin/Eye Protection : Wear nitrile gloves, safety glasses, and face shields. Use emergency eye baths and safety showers if exposed .

- Environmental Control : Prevent drainage system contamination; use closed systems or local exhaust ventilation to minimize airborne dispersion .

- Storage : Store in sealed containers, away from oxidizers, in cool, dark environments to prevent degradation .

Q. What analytical techniques are effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Determine purity (>98% as per typical standards) using reverse-phase columns and UV detection .

- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry via H and C NMR, focusing on chiral centers (e.g., (S)- and (R)-configurations) .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns using ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How can researchers address conflicting stereochemical outcomes during synthesis?

- Methodological Answer :

- Chiral Catalysts : Employ palladium or rhodium catalysts to enhance enantioselectivity. For example, rhodium-catalyzed Si–C bond cleavage (as in silole synthesis) ensures stereochemical fidelity .

- Steric Hindrance Mitigation : Use bulky nitriles (e.g., t-BuCN) to halt intermediate reactions prematurely, allowing isolation of stereoisomers .

- Analytical Validation : Combine X-ray crystallography with NOE NMR experiments to resolve ambiguities in spatial arrangements .

Q. What role do transition metals play in catalytic cycles involving this compound, and how do they influence selectivity?

- Methodological Answer :

- Silver Catalysis : Activates silacyclopropanes for silylene transfer, enabling silacycle formation (e.g., silacyclobutanes) .

- Palladium/Rhodium Catalysts : Facilitate C–C/Si–C bond cleavage and cross-coupling. For example, rhodium mediates trialkylsilyl group cleavage under mild conditions, critical for benzosilole synthesis .

- Zinc/Copper Co-Catalysts : Improve chemoselectivity in carbonyl insertions by modulating electron transfer pathways .

Q. How can computational modeling predict the reactivity and biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states for Si–C bond cleavage or cyclopropane ring-opening mechanisms .

- Molecular Docking : Simulate binding affinities to biological targets (e.g., enzymes) using PubChem-derived 3D structures (InChIKey: YULUCECVQOCQFQ) .

- ADMET Prediction : Use tools like SwissADME to estimate absorption and toxicity profiles based on logP and polar surface area .

Data Contradiction and Gap Analysis

Q. How should researchers resolve discrepancies in reported toxicity data for this compound?

- Methodological Answer :

- Literature Review : Cross-reference OSHA, IARC, and ACGIH classifications. Current SDS indicate no carcinogenicity, but acute toxicity data are incomplete .

- In Vitro Testing : Conduct MTT assays on human cell lines (e.g., HepG2) to validate cytotoxicity thresholds .

- Environmental Impact Studies : Assess aquatic toxicity using OECD Test Guideline 201 (algae growth inhibition) to address gaps in ecotoxicological data .

Synthetic Route Optimization

Q. What strategies improve yield in multi-component coupling reactions involving this compound?

- Methodological Answer :

- Stoichiometric Control : Use 3.5 equivalents of nitriles to drive five-component coupling, as shown in zirconacyclobutene-silacyclobutene reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance intermediate stability during carbodiimide-mediated amide coupling .

- Temperature Gradients : Stepwise heating (20°C to 80°C) minimizes side reactions in Pd-catalyzed C–N bond formations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.